(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c1-12-2-4-15(7-16(12)21)23-9-14(8-22)20-24-17(10-27-20)13-3-5-18-19(6-13)26-11-25-18/h2-7,9-10,23H,11H2,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDZTRXZDUXPOZ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. The presence of these functional groups suggests a diverse range of biological activities. The molecular formula is , with a molecular weight of 392.39 g/mol.
Biological Activity Overview
Based on structural analysis and preliminary studies, the following biological activities are associated with this compound:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The thiazole and benzo[d][1,3]dioxole components are known to enhance antimicrobial activity in related compounds.
- Enzyme Inhibition : Compounds with structural similarities often exhibit inhibitory effects on key enzymes involved in cancer progression and other diseases .
The mechanisms through which this compound exerts its biological effects may include:
- EGFR Inhibition : Studies have shown that similar compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
- Apoptosis Pathways : The compound may activate mitochondrial pathways leading to apoptosis by modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Regulation : It has been suggested that the compound could interfere with cell cycle progression, particularly in cancer cells .
Anticancer Studies
A study highlighted the anticancer efficacy of related compounds with IC50 values indicating strong activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Compound A | HepG2 | 2.38 |
| Compound B | HCT116 | 1.54 |
These results suggest that the compound may have superior activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
Research indicates that derivatives containing benzo[d][1,3]dioxole exhibit significant antimicrobial properties. The specific interactions of the thiazole ring with microbial targets could enhance efficacy against resistant strains.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
-
Case Study 1 : A derivative of benzo[d][1,3]dioxole was tested for anticancer properties against MCF7 breast cancer cells, showing an IC50 value significantly lower than that of doxorubicin.
- Methodology : The study employed flow cytometry for apoptosis assessment and molecular docking studies to predict binding affinities to target proteins.
- Case Study 2 : A thiazole-based compound was evaluated for its antimicrobial activity against various pathogens, demonstrating promising results with low cytotoxicity towards normal cells.
Scientific Research Applications
The compound's structural features suggest a range of biological activities, including:
- Anticancer Properties : The presence of the thiazole and acrylonitrile groups is indicative of potential anticancer activity. Similar compounds have demonstrated significant efficacy against various cancer cell lines, as evidenced by studies showing high levels of antimitotic activity against human tumor cells .
- Antimicrobial Activity : Compounds with thiazole rings are often associated with antimicrobial properties. The structural similarity to known antimicrobial agents suggests that this compound could exhibit similar effects.
- Anti-inflammatory Effects : The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties. This suggests that the compound may also be effective in reducing inflammation.
Synthesis and Structural Characterization
The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile) can be achieved through various methods that optimize yield and purity. The following table summarizes some key synthetic approaches:
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Method A | 18% | THF, room temperature |
| Method B | 17.6% | THF, nitrogen atmosphere |
| Method C | 17% | Ethanol reflux |
These methods often involve coupling reactions between thiazole derivatives and substituted phenyl groups under controlled conditions to achieve the desired product with high purity .
Computational Studies and Mechanism of Action
Recent computational studies suggest that this compound can interact with multiple biological targets. These interactions may enhance its therapeutic potential through diverse mechanisms of action. Computer-aided prediction models indicate that the compound could bind effectively to specific protein targets involved in cancer progression and inflammation.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study involving thiazole derivatives demonstrated significant anticancer activity across a panel of human tumor cell lines, with some compounds achieving GI50 values below 20 μM .
- Research on benzodioxole analogs has shown promising results in anti-inflammatory assays, suggesting that modifications to the structure can lead to enhanced biological activity.
Q & A
Q. What are the standard synthetic routes for this compound, and how can key intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : React α-haloketones with thiourea under reflux (e.g., ethanol, 80°C) .
Functionalization : Introduce substituents (e.g., benzo[d][1,3]dioxol-5-yl) via electrophilic substitution or coupling reactions .
Acrylonitrile Moiety : Employ Knoevenagel condensation between aldehydes and nitriles, using piperidine as a catalyst .
Q. Characterization Techniques :
Q. Table 1: Synthetic Steps and Characterization
Q. How is the E-configuration of the acrylonitrile group experimentally confirmed?
Methodological Answer:
Q. What preliminary biological assays are recommended for screening bioactivity?
Methodological Answer:
Q. Table 2: Bioactivity Screening Models
Advanced Research Questions
Q. How can researchers optimize the Knoevenagel condensation step to improve yield and purity?
Methodological Answer:
Q. Example Workflow :
Vary solvent (DMF vs. THF) and catalyst (piperidine vs. DBU).
Monitor reaction progress via HPLC.
Use response surface modeling to identify optimal conditions .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Pharmacokinetic Studies : Measure bioavailability (e.g., Cmax, Tmax) in rodent models .
- Target Engagement Assays : Validate target binding via SPR or thermal shift assays .
Case Study : A neurogenesis study observed discrepancies between cell-based (in vitro) and rat (in vivo) results. Metabolite analysis revealed rapid hepatic clearance of the parent compound, necessitating prodrug design .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
Q. Example Workflow :
Dock the compound into the ATP-binding pocket of EGFR (PDB: 1M17).
Run MD simulations in GROMACS to evaluate binding free energy (ΔG).
Q. How can crystallographic data resolve structural ambiguities in analogs?
Methodological Answer:
- High-Resolution Crystallography : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for precise electron density maps .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals .
- Hydrogen Bond Analysis : Identify key interactions (e.g., N–H···O) stabilizing the thiazole-acrylonitrile conformation .
Q. What strategies mitigate byproduct formation during thiazole ring synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
